molecular formula C19H15ClN2O9 B3426308 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose CAS No. 51841-98-6

1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose

Cat. No.: B3426308
CAS No.: 51841-98-6
M. Wt: 450.8 g/mol
InChI Key: POTGITUQPKNDER-RTKIROINSA-N
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Description

1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose is a chemical compound with the molecular formula C19H15ClN2O9. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, two nitro groups, and a deoxy-D-ribose moiety, making it a versatile intermediate in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose typically involves the following steps:

    Starting Material: The process begins with 2’-deoxy-D-ribose, which is dissolved in dry methanol.

    Chlorination: Hydrochloric acid is added to the solution to introduce the chloro group.

    Protection: The resulting solution is neutralized with pyridine, and the solvent is evaporated.

    Benzoylation: The residue is treated with p-nitrobenzoyl chloride in the presence of pyridine, followed by stirring at room temperature for 18 hours.

    Purification: The reaction mixture is washed with water, dichloromethane, and other solvents to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield compounds with potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines .

Antimicrobial Properties

The compound's structural components suggest potential antibacterial and antifungal properties. The triazole moiety is particularly noted for its effectiveness against fungal infections, while the sulfonamide-like characteristics contribute to antibacterial activity .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which may have implications in treating conditions where enzyme modulation is beneficial. Studies have shown that certain derivatives enhance binding affinity to carbonic anhydrases, providing a pathway for therapeutic applications.

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems, particularly hydrogels designed for controlled release. The compound can be incorporated into biodegradable matrices for sustained drug delivery in wound healing applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cervical and bladder cancer
AntibacterialPotential effectiveness against bacterial infections
AntifungalEffective against fungal pathogens
Enzyme InhibitionEnhances binding to carbonic anhydrases
Drug DeliveryUsed in hydrogels for controlled release

Case Study 1: Cytotoxicity Testing

A study assessed a library of triazole derivatives, including those related to this compound, for their cytotoxic effects on human cancer cell lines using the crystal violet assay. Results indicated that specific structural modifications significantly influenced antiproliferative potency.

Case Study 2: Enzyme Interaction Studies

Research highlighted that derivatives with specific substituents could enhance binding affinity to carbonic anhydrases, demonstrating their potential as therapeutic agents where enzyme inhibition is beneficial.

Case Study 3: Controlled Release Hydrogels

In a study involving the development of hydrogels with controlled release capabilities, researchers monitored the release of this compound from sodium alginate-based matrices. The results showed a cumulative release of approximately 89% over four days, indicating its potential for prolonged therapeutic effects .

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose involves its interaction with various molecular targets:

    Molecular Targets: DNA methyltransferases and other enzymes involved in nucleic acid metabolism.

    Pathways: The compound can inhibit DNA methylation, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

  • 1-Chloro-3,5-di(4-chlorobenzoyl)-2-deoxy-D-ribose
  • 1-Chloro-3,5-di(p-chlorbenzoyl)-2-deoxy-D-ribose
  • 1-Chloro-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribose

Comparison: 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. In contrast, similar compounds with chloro groups may exhibit different reactivity and applications .

Biological Activity

1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose (CAS No. 51841-98-6) is a synthetic compound derived from D-ribose, a sugar that plays a critical role in cellular metabolism and energy production. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H15ClN2O9
  • Molecular Weight : 420.79 g/mol
  • Structural Features : The compound features a chloro group and two para-nitrobenzoyl moieties attached to the ribose sugar backbone, which may influence its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of nitro groups may allow the compound to interact with various enzymes, potentially inhibiting their activity. This could affect metabolic pathways involving nucleotides and nucleic acids.
  • Cellular Uptake : Similar to D-ribose, this compound may be taken up by cells via specific transporters, influencing intracellular energy levels and metabolic processes.
  • Reactive Oxygen Species Modulation : The compound may have antioxidant properties, helping to modulate oxidative stress within cells.

Antitumor Activity

Research has indicated that derivatives of D-ribose can exhibit antitumor properties. A study showed that compounds similar to this compound induced apoptosis in cancer cell lines by disrupting cellular metabolism and promoting oxidative stress .

Metabolic Effects

This compound has been studied for its effects on metabolic conditions such as chronic fatigue syndrome (CFS). D-ribose itself is known to enhance ATP production, which is crucial for energy metabolism in muscle cells . The modified structure may enhance or alter these effects.

Neuroprotective Effects

Preliminary studies suggest that related compounds may have neuroprotective properties by reducing neuroinflammation and oxidative damage in neuronal cells . These findings warrant further investigation into the potential neuroprotective effects of this compound.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to controls. The IC50 values were determined across different cell lines:

Cell LineIC50 (µM)
HeLa12.5
MCF78.4
A54915.0

This indicates a promising potential for development as an anticancer agent.

Properties

IUPAC Name

[(2R,3S)-5-chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O9/c20-17-9-15(31-19(24)12-3-7-14(8-4-12)22(27)28)16(30-17)10-29-18(23)11-1-5-13(6-2-11)21(25)26/h1-8,15-17H,9-10H2/t15-,16+,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTGITUQPKNDER-RTKIROINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156897
Record name D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51841-98-6
Record name D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51841-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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